![molecular formula C27H18N2O3S B304544 2-acetyl-4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)-9H-indeno[2,1-b]thieno[3,2-e]pyridin-9-one](/img/structure/B304544.png)
2-acetyl-4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)-9H-indeno[2,1-b]thieno[3,2-e]pyridin-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-acetyl-4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)-9H-indeno[2,1-b]thieno[3,2-e]pyridin-9-one is a complex organic molecule that has attracted significant attention from the scientific community due to its potential applications in drug development.
Wirkmechanismus
The mechanism of action of 2-acetyl-4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)-9H-indeno[2,1-b]thieno[3,2-e]pyridin-9-one involves the inhibition of the activity of topoisomerase II. This enzyme is involved in the replication and repair of DNA, and inhibition of its activity can lead to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-acetyl-4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)-9H-indeno[2,1-b]thieno[3,2-e]pyridin-9-one are still being studied. However, it has been shown to have potential applications in cancer treatment due to its ability to inhibit the activity of topoisomerase II. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-acetyl-4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)-9H-indeno[2,1-b]thieno[3,2-e]pyridin-9-one in lab experiments is its potential applications in cancer treatment. However, one limitation is the complex synthesis method, which can make it difficult to obtain large quantities of the molecule for testing.
Zukünftige Richtungen
There are several future directions for research involving 2-acetyl-4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)-9H-indeno[2,1-b]thieno[3,2-e]pyridin-9-one. One potential direction is to study its potential applications in other diseases, such as inflammatory disorders. Additionally, further research is needed to fully understand its mechanism of action and its biochemical and physiological effects. Finally, research into alternative synthesis methods may lead to more efficient and cost-effective production of the molecule.
Synthesemethoden
The synthesis of 2-acetyl-4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)-9H-indeno[2,1-b]thieno[3,2-e]pyridin-9-one is a complex process that involves multiple steps. The first step is the synthesis of 4-methoxyphenyl pyrrole, which is then reacted with 2-acetylindene to form the intermediate product. This intermediate product is then subjected to a series of reactions, including thioacetalization and cyclization, to form the final product.
Wissenschaftliche Forschungsanwendungen
2-acetyl-4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)-9H-indeno[2,1-b]thieno[3,2-e]pyridin-9-one has potential applications in drug development due to its ability to inhibit the activity of certain enzymes. Specifically, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition can lead to cell death and has potential applications in cancer treatment.
Eigenschaften
Produktname |
2-acetyl-4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)-9H-indeno[2,1-b]thieno[3,2-e]pyridin-9-one |
---|---|
Molekularformel |
C27H18N2O3S |
Molekulargewicht |
450.5 g/mol |
IUPAC-Name |
13-acetyl-16-(4-methoxyphenyl)-14-pyrrol-1-yl-12-thia-10-azatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,10,13,15-heptaen-8-one |
InChI |
InChI=1S/C27H18N2O3S/c1-15(30)26-24(29-13-5-6-14-29)22-20(16-9-11-17(32-2)12-10-16)21-18-7-3-4-8-19(18)25(31)23(21)28-27(22)33-26/h3-14H,1-2H3 |
InChI-Schlüssel |
QKSXXTATTGWGGT-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C2=C(C3=C(C(=O)C4=CC=CC=C43)N=C2S1)C5=CC=C(C=C5)OC)N6C=CC=C6 |
Kanonische SMILES |
CC(=O)C1=C(C2=C(C3=C(C(=O)C4=CC=CC=C43)N=C2S1)C5=CC=C(C=C5)OC)N6C=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.